Takeda-6d

概要

説明

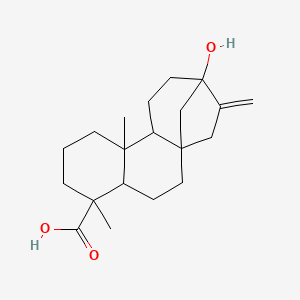

タケダ-6dは、RAFおよび血管内皮増殖因子受容体2(VEGFR2)の新規で強力な阻害剤です。 RAFに対してIC50値7.0 nM、VEGFR2に対して2.2 nMの阻害活性を示します 。 この化合物は、主にその抗血管新生作用および抗腫瘍作用のために、科学研究で使用されています .

科学的研究の応用

タケダ-6dは、次のものを含む幅広い科学研究における応用があります。

化学: RAFとVEGFR2の経路の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達経路と血管新生に対する効果について調査されています。

医学: その抗腫瘍特性のため、癌治療における潜在的な治療的用途について検討されています。

作用機序

タケダ-6dは、RAFとVEGFR2の経路を阻害することによってその効果を発揮します。これらのキナーゼのATP結合部位に結合し、それらの活性化とその後のシグナル伝達を阻害します。この阻害は、血管新生と腫瘍の増殖の抑制につながります。 この化合物はまた、重要な下流シグナル伝達分子であるERK1/2のリン酸化を有意に抑制します .

類似の化合物:

VEGFR-2-IN-36: IC50値が0.067μMの強力なVEGFR-2阻害剤.

TIE-2/VEGFR-2キナーゼ-IN-5: 強力なTIE-2およびVEGFR-2チロシンキナーゼ受容体阻害剤.

SU5408: VEGFR2キナーゼの強力な細胞透過性阻害剤.

独自性: タケダ-6dは、RAFとVEGFR2の両方を二重に阻害するという独自性があり、両方の経路を同時に研究するための貴重なツールとなっています。 その強力な阻害活性とERK1/2リン酸化の有意な抑制は、それを他の類似の化合物とさらに区別しています .

生化学分析

Biochemical Properties

Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.

Metabolic Pathways

It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .

準備方法

合成経路および反応条件: . 反応条件は通常、目的の結合を形成するために、有機溶媒と触媒の使用を含みます。

工業的生産方法: タケダ-6dの特定の工業的生産方法は広く文書化されていませんが、この化合物は研究室で制御された条件下で合成されています。 このプロセスには、高純度と収率を保証するために、精密な温度制御、溶媒選択、および精製手順が含まれます .

化学反応の分析

反応の種類: タケダ-6dは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、タケダ-6dに存在する官能基を変えることができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、置換反応はさまざまな置換された類似体を生成する可能性があります .

類似化合物との比較

VEGFR-2-IN-36: A potent VEGFR-2 inhibitor with IC50 value of 0.067 μM.

TIE-2/VEGFR-2 kinase-IN-5: A potent TIE-2 and VEGFR-2 tyrosine kinase receptor inhibitor.

SU5408: A potent, cell-permeable inhibitor of the VEGFR2 kinase.

Uniqueness: Takeda-6d is unique due to its dual inhibition of both RAF and VEGFR2, making it a valuable tool in studying both pathways simultaneously. Its potent inhibitory activity and significant suppression of ERK1/2 phosphorylation further distinguish it from other similar compounds .

特性

IUPAC Name |

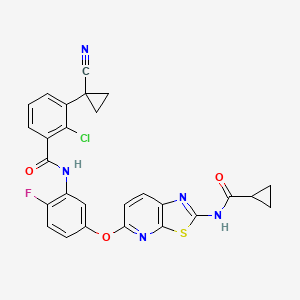

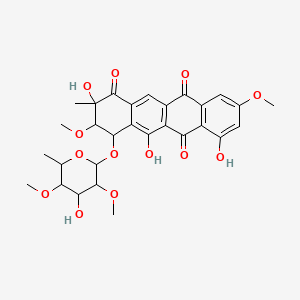

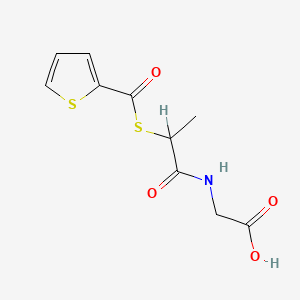

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMAXSABUPRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

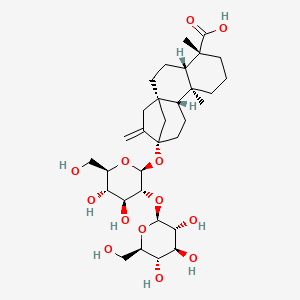

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)